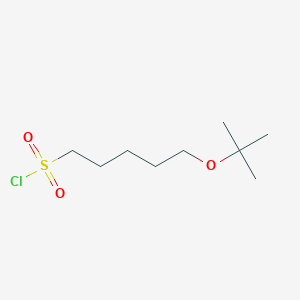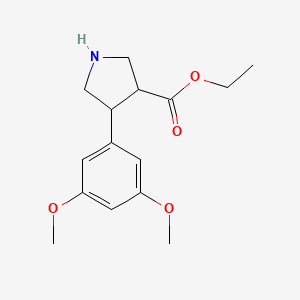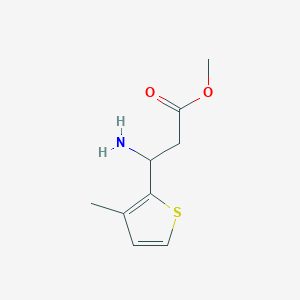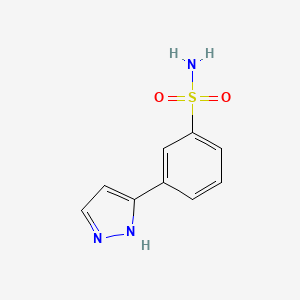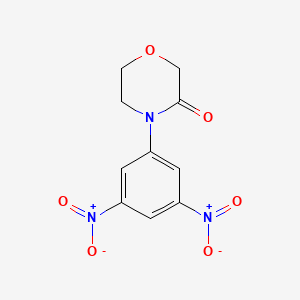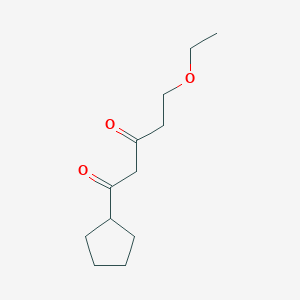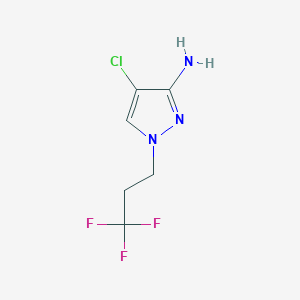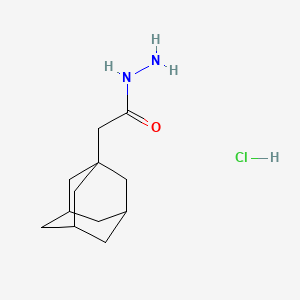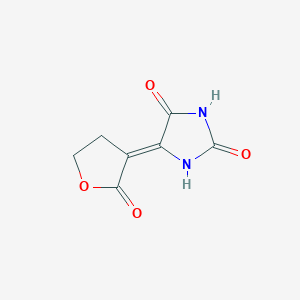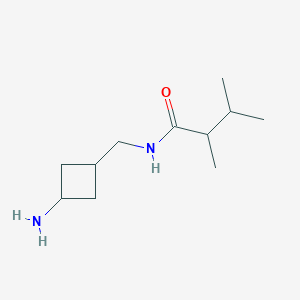
n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide: is an organic compound that features a cyclobutyl ring substituted with an amino group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutyl precursor.
Attachment of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the cyclobutyl amine is reacted with a butanoyl chloride under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the butanamide moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the butanamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- n-((3-Aminocyclopropyl)methyl)-2,3-dimethylbutanamide
- n-((3-Aminocyclopentyl)methyl)-2,3-dimethylbutanamide
- n-((3-Aminocyclohexyl)methyl)-2,3-dimethylbutanamide
Uniqueness: n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that differentiate it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-7(2)8(3)11(14)13-6-9-4-10(12)5-9/h7-10H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
ZYQPPOXQWJGXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





